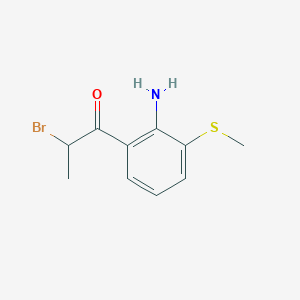

1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one

Description

1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone derivative characterized by a propan-1-one backbone substituted with a bromine atom at position 2 and a 2-amino-3-(methylthio)phenyl group.

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(2-amino-3-methylsulfanylphenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C10H12BrNOS/c1-6(11)10(13)7-4-3-5-8(14-2)9(7)12/h3-6H,12H2,1-2H3 |

InChI Key |

WMQMIESOXALSTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C(=CC=C1)SC)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phenyl Precursor

The foundational step involves constructing the 2-amino-3-(methylthio)phenyl scaffold. This requires sequential functionalization of the aromatic ring:

Starting with 3-(methylthio)aniline , nitration at position 2 is achieved using a mixture of nitric acid and sulfuric acid at 0–5°C. The nitro group directs subsequent substitution reactions, enabling the introduction of the methylthio group via nucleophilic aromatic substitution (SNAr) with methyl mercaptan (CH3SH) in the presence of a copper(I) catalyst. The resulting 2-nitro-3-(methylthio)aniline is isolated in yields exceeding 70%.

Bromination at the Alpha Position

The final step involves brominating the alpha carbon of the propanone moiety. Two methodologies are prevalent:

Radical Bromination

Using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in carbon tetrachloride (CCl4) under UV light, bromine is selectively introduced at the alpha position. This method achieves 60–70% yield, with minimal ring bromination due to the radical mechanism’s preference for allylic/alpha positions.

Optimization Data for Radical Bromination

| Parameter | Condition | Yield (%) |

|---|---|---|

| NBS Equivalents | 1.2 | 68 |

| Initiator | Benzoyl peroxide | 70 |

| Solvent | CCl4 | 65 |

| Reaction Time | 6 hours | 68 |

Analytical Validation

Post-synthesis characterization ensures structural fidelity:

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Radical bromination minimizes undesired ring bromination, whereas electrophilic methods require amino protection to avoid competing reactions.

Purification

Column chromatography with silica gel and ethyl acetate/hexane (1:3) eluent effectively separates the target compound from byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, alkoxides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino derivatives, thioethers, ethers.

Scientific Research Applications

1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone with potential applications in medicinal chemistry and organic synthesis. The compound features a phenyl ring substituted with an amino group, a methylthio group, and a bromine atom, along with a ketone functional group. Its molecular formula is and its molecular weight is 274.18 g/mol.

Potential Applications

- Medicinal Chemistry: 1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one has been investigated for its biological activities, particularly in antimicrobial and anticancer research. The compound's structure suggests potential interactions with biological targets such as enzymes or receptors, which may lead to inhibition or activation of specific pathways. Its derivatives are being explored for their therapeutic potential in drug development.

- Organic Synthesis: This compound is used as a building block in the synthesis of more complex molecules. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile intermediate in the creation of novel compounds.

- Biological Studies: Studies on the interactions of 1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one with biological targets are crucial for understanding its mechanism of action. Preliminary research indicates that it may interact with specific enzymes or receptors, influencing various biological pathways. Further detailed studies are necessary to elucidate these interactions and their implications for therapeutic applications.

Further research could explore the following:

- Detailed enzymatic and receptor interaction studies: Identifying specific biological targets and understanding the nature of these interactions.

- In vivo studies: Evaluating the efficacy and safety of the compound and its derivatives in animal models.

- Structure-activity relationship (SAR) studies: Synthesizing and testing a variety of analogs to optimize the compound's activity and selectivity.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The bromopropanone moiety can act as an electrophile, participating in covalent bonding with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one (CAS 1806520-91-1)

- Molecular Formula: C₁₀H₉BrF₃NO₂

- Molecular Weight : 312.08 g/mol .

- Key Differences :

- The methylthio (–SCH₃) group is replaced by a trifluoromethoxy (–OCF₃) substituent.

- The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating methylthio group.

- Implications : Lower nucleophilicity at the aromatic ring but increased stability against oxidative degradation.

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one (CAS 1803834-69-6)

- Molecular Formula: C₁₀H₁₂BrNOS

- Molecular Weight : 274.18 g/mol .

- Key Differences: Positional Isomerism: The amino group is at position 5 instead of 2, altering hydrogen-bonding patterns. Bromine Placement: Bromine is at the α-carbon (position 3) of the propanone chain, which may favor different reaction pathways (e.g., elimination vs. nucleophilic substitution). Implications: Reduced steric hindrance around the ketone group compared to the β-brominated target compound.

Brominated Propanones with Heterocyclic Substitutions

2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Molecular Formula: C₁₈H₁₄BrNO₃S

- Key Features: A phenylsulfonyl-indole moiety replaces the amino-methylthio-phenyl group .

2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one

- Molecular Formula : C₁₈H₁₃BrN₂O₂

- Key Features: A sydnone ring (a mesoionic heterocycle) is attached to the propanone backbone . Implications: The sydnone moiety may confer unique electronic properties, such as enhanced dipole interactions, influencing biological activity.

Chalcone-Based Brominated Derivatives

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Molecular Formula : C₁₆H₁₃BrO

- Key Features: A chalcone scaffold (α,β-unsaturated ketone) with bromine at the α-position .

Research Findings and Implications

- Synthetic Routes: The target compound may be synthesized via bromination of a propanone precursor, analogous to methods used for 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (bromine addition followed by elimination with triethylamine) .

- Reactivity : The β-bromine in the target compound may favor elimination reactions to form α,β-unsaturated ketones, a reactivity pattern observed in chalcone derivatives .

Biological Activity

1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₃BrN₂OS

- Molecular Weight : Approximately 274.18 g/mol

- Functional Groups :

- Amino group (-NH₂)

- Methylthio group (-S-CH₃)

- Bromopropanone moiety

The presence of these functional groups contributes to the compound's reactivity and interaction with biological molecules.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-(2-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one | Contains chlorine instead of bromine | Different reactivity profile |

| 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one | Variation in position of methylthio group | Affects chemical behavior |

| 1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one | Contains a sulfoxide group | Alters chemical reactivity |

| 1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one | Contains a sulfone group | More polar and soluble in water |

Research indicates that 1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one may interact with various biological targets, including enzymes and receptors. The amino group can facilitate hydrogen bonding, while the methylthio group enhances hydrophobic interactions, influencing binding affinity and specificity.

Therapeutic Applications

The compound has shown potential in several therapeutic areas:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral proteases, potentially offering a pathway for antiviral drug development .

- Antitumor Activity : Some analogs have demonstrated efficacy against cancer cell lines, indicating potential as an anticancer agent .

Antiviral Properties

A study focused on the structural modifications of related compounds revealed that certain derivatives exhibited selective inhibition against cysteine proteases associated with viral infections. This suggests that 1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one could be optimized for enhanced antiviral activity through structural adjustments .

Antitumor Activity

Research has indicated that compounds similar to 1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one possess significant antitumor properties. In vitro studies showed that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one, and how can side reactions be minimized?

Answer: A two-step approach is typically employed:

Friedel-Crafts acylation to introduce the ketone moiety to the aromatic ring.

Bromination using hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions.

To prevent oxidation of the methylthio group, reactions should be conducted under inert atmospheres (e.g., nitrogen) at low temperatures (0–5°C). Protecting the amino group with tert-butoxycarbonyl (Boc) prior to bromination can reduce unwanted side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : The bromine atom induces distinct splitting patterns in H NMR (e.g., coupling constants for adjacent protons). The methylthio group () resonates at ~2.5 ppm in H NMR and 15–20 ppm in NMR.

- X-ray crystallography : Provides precise bond lengths and angles, particularly for the bromopropanone backbone and steric effects from the methylthio group. Studies on analogous brominated ketones report C-Br bond lengths of ~1.9–2.0 Å .

Q. How does the methylthio substituent influence the compound’s stability under varying storage conditions?

Answer: The methylthio group is prone to oxidation, forming sulfoxide or sulfone derivatives. Storage recommendations:

- Short-term : Refrigerate at 2–8°C in amber vials to limit light exposure.

- Long-term : Use argon-purged containers with desiccants (e.g., silica gel).

Stability studies on similar thioether-containing compounds indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?

Answer:

- DFT with solvent models : Optimize geometries using functionals like B3LYP/6-311++G(d,p) and incorporate solvent effects (e.g., PCM for DMSO or chloroform).

- AIM (Atoms in Molecules) analysis : Maps electron density to validate hydrogen bonding or intramolecular interactions. For example, AIM can confirm hyperconjugation between the bromine and carbonyl group, which affects IR carbonyl stretching frequencies (~1680–1720 cm) .

Q. What mechanistic insights explain unexpected byproducts during nucleophilic substitution reactions involving this compound?

Answer: Competing pathways may arise due to:

- Steric hindrance : The methylthio group directs nucleophiles to less hindered positions, altering regioselectivity.

- Leaving group stability : Bromide’s poor leaving ability in polar aprotic solvents can favor elimination over substitution.

Mitigation strategies include using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or switching to polar protic solvents (e.g., ethanol) to stabilize intermediates .

Q. How does the electronic nature of the methylthio group affect the compound’s reactivity in cross-coupling reactions?

Answer: The methylthio group acts as an electron-donating substituent via resonance (+M effect), activating the aromatic ring toward electrophilic substitution. However, its strong coordinating ability can deactivate palladium catalysts in Suzuki-Miyaura reactions. Pre-functionalization (e.g., converting -SMe to -SOMe) or using bulky ligands (e.g., SPhos) improves catalytic efficiency .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

Answer:

- Solvent selection : Slow evaporation of ethyl acetate/hexane (1:3) mixtures yields high-quality crystals.

- Temperature gradient : Gradual cooling from 40°C to 4°C over 48 hours reduces crystal defects.

Studies on analogous bromoketones report space groups such as with unit cell parameters , , .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for the methylthio group’s chemical shift across studies?

Answer: Variations in chemical shifts (e.g., 2.1–2.7 ppm in H NMR) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.